Sodium;acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

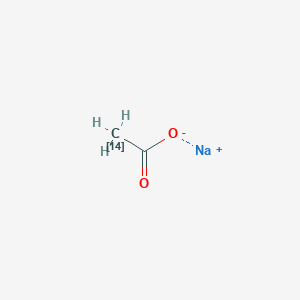

Molecular Formula |

C2H3NaO2 |

|---|---|

Molecular Weight |

84.026 g/mol |

IUPAC Name |

sodium;acetate |

InChI |

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+2; |

InChI Key |

VMHLLURERBWHNL-DEQYMQKBSA-M |

SMILES |

CC(=O)[O-].[Na+] |

Isomeric SMILES |

[14CH3]C(=O)[O-].[Na+] |

Canonical SMILES |

CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Compass: A Technical Guide to Sodium Acetate in the Laboratory

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Sodium acetate, the sodium salt of acetic acid, is a ubiquitous and versatile reagent in the modern laboratory. Its utility spans a wide range of applications, from routine buffering to complex roles in molecular biology and drug formulation. This technical guide provides a comprehensive overview of the chemical properties of sodium acetate, with a focus on its practical application in a laboratory setting. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided for key laboratory procedures.

Physicochemical Properties

Sodium acetate is commercially available in two primary forms: anhydrous (CH₃COONa) and trihydrate (CH₃COONa·3H₂O). The choice between these forms depends on the specific application and the desired level of precision. The trihydrate form is often used for preparing stock solutions, while the anhydrous form is preferred when the absence of water is critical.

General Properties

| Property | Anhydrous Sodium Acetate | Sodium Acetate Trihydrate |

| Chemical Formula | CH₃COONa | CH₃COONa·3H₂O |

| Molar Mass | 82.03 g/mol [1] | 136.08 g/mol [1] |

| Appearance | White, hygroscopic, crystalline powder[1] | Colorless, deliquescent crystals[2] |

| Odor | Odorless to faint acetous odor[3] | Slight acetic acid odor[4] |

Thermal Properties

The thermal behavior of sodium acetate is a key consideration in many laboratory applications, particularly in the preparation of solutions and in studies involving thermal analysis.

| Property | Anhydrous Sodium Acetate | Sodium Acetate Trihydrate |

| Melting Point | 324 °C (decomposes)[1][3] | 58 °C[2] |

| Boiling Point | Decomposes before boiling[1] | Not applicable |

| Thermal Decomposition | Decomposes at temperatures above 324 °C, emitting fumes of acetic acid.[4] Further heating can produce sodium oxide, carbon monoxide, and carbon dioxide.[5] | Loses water of hydration at around 120 °C.[4] |

Solubility and pH

Sodium acetate's high solubility in water and its buffering capacity are central to its widespread use in biochemical and molecular biology laboratories.

| Property | Value |

| Solubility in Water | Highly soluble. The solubility increases with temperature.[6] |

| Solubility in Ethanol | Moderately soluble.[3] |

| pH of 0.1 M Aqueous Solution | Approximately 8.9 at 25 °C[3][7] |

Table of Solubility of Sodium Acetate in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 36.3 (as trihydrate)[8] |

| 20 | 46.4 (as trihydrate)[8] |

| 25 | 75.7 (anhydrous)[9] |

| 40 | 65.4 (as trihydrate)[8] |

| 58 | 138 (as trihydrate)[8] |

Chemical Reactivity

Understanding the chemical reactivity of sodium acetate is crucial for its safe handling and effective use in experimental design.

-

Reaction with Strong Acids: Sodium acetate reacts with strong acids, such as hydrochloric acid (HCl), in a neutralization reaction to form acetic acid and the corresponding sodium salt.[10][11][12] This reaction is fundamental to its function as a buffer. CH₃COONa + HCl → CH₃COOH + NaCl

-

Reaction with Strong Bases: Sodium acetate is generally stable in the presence of bases. However, under specific conditions of high concentration and temperature, it can react to form sodium hydroxide and acetate ions.[10]

-

Reaction with Oxidizing Agents: Strong oxidizing agents, such as potassium permanganate, can react with sodium acetate, leading to its oxidation to carbon dioxide and water.[10] These reactions can be exothermic and should be handled with care.[10]

-

Incompatibilities: Sodium acetate is incompatible with strong oxidizing agents, nitric acid, fluoride, and potassium nitrate.[4]

Role in Cellular Signaling and Metabolism

In the context of drug development and molecular biology, the acetate ion (CH₃COO⁻) derived from sodium acetate is a key metabolic intermediate. It is readily converted in the cell to acetyl-coenzyme A (acetyl-CoA), a central molecule in numerous cellular processes.

Acetate and Histone Acetylation

Acetyl-CoA is the sole donor of the acetyl group for histone acetylation, a critical epigenetic modification that regulates gene expression.[13] Nuclear acetyl-CoA can be generated from acetate by the enzyme acetyl-CoA synthetase 2 (ACSS2).[10] This pathway is particularly important under conditions of metabolic stress.[10] The availability of acetate can therefore directly influence the acetylation state of histones and, consequently, the transcriptional activation or repression of target genes.[1] This has significant implications in cancer biology, where altered metabolism and epigenetic landscapes are hallmarks of the disease.

Caption: Acetate from sodium acetate is converted to acetyl-CoA, which is used for histone acetylation, thereby regulating gene expression.

Key Laboratory Applications and Protocols

Sodium acetate is a workhorse reagent in a variety of laboratory procedures. Detailed protocols for some of its most common applications are provided below.

DNA/RNA Precipitation

Sodium acetate is a critical component of ethanol precipitation protocols for concentrating and purifying nucleic acids. The sodium ions neutralize the negative charge of the phosphate backbone of DNA and RNA, allowing the nucleic acids to precipitate out of solution in the presence of ethanol.

Experimental Protocol: DNA Precipitation

-

To your aqueous DNA sample, add 1/10th volume of 3 M sodium acetate, pH 5.2.

-

Mix thoroughly by vortexing or inverting the tube.

-

Add 2 to 2.5 volumes of ice-cold 100% ethanol.

-

Invert the tube several times to mix. A white precipitate of DNA may become visible.

-

Incubate the mixture at -20°C for at least 30 minutes to overnight to precipitate the DNA. For smaller DNA fragments, a longer incubation time is recommended.[7]

-

Centrifuge the sample at >12,000 x g for 15-30 minutes at 4°C to pellet the DNA.[7]

-

Carefully decant the supernatant without disturbing the DNA pellet.

-

Wash the pellet by adding 500 µL of 70% ethanol and centrifuge at >12,000 x g for 5 minutes at 4°C.[7]

-

Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet, as it can make it difficult to resuspend.[7]

-

Resuspend the DNA pellet in a suitable buffer, such as TE buffer or nuclease-free water.

Caption: A typical workflow for the precipitation of DNA from an aqueous solution using sodium acetate and ethanol.

Buffer Preparation

Sodium acetate, in combination with acetic acid, is used to prepare acetate buffers, which are effective in the pH range of 3.6 to 5.6.[7]

Experimental Protocol: Preparation of 0.1 M Sodium Acetate Buffer (pH 5.0)

-

Prepare Stock Solutions:

-

0.1 M Acetic Acid: Add 0.57 mL of glacial acetic acid to a 100 mL volumetric flask and bring the volume to 100 mL with deionized water.

-

0.1 M Sodium Acetate: Dissolve 0.82 g of anhydrous sodium acetate (or 1.36 g of sodium acetate trihydrate) in deionized water in a 100 mL volumetric flask and bring the volume to the mark.

-

-

Mix the Solutions: In a beaker, combine the appropriate volumes of the 0.1 M acetic acid and 0.1 M sodium acetate solutions. To achieve a pH of 5.0, you will typically mix approximately 14.8 mL of the acetic acid solution with 35.2 mL of the sodium acetate solution.

-

Adjust the pH: Place a calibrated pH electrode in the buffer solution. While stirring, slowly add either the 0.1 M acetic acid solution (to lower the pH) or the 0.1 M sodium acetate solution (to raise the pH) until the desired pH of 5.0 is reached.

-

Final Volume: Transfer the pH-adjusted buffer to a volumetric flask and add deionized water to reach the final desired volume (e.g., 100 mL).

-

Sterilization: If required for your application, sterilize the buffer by autoclaving or filtration.

Protein Crystallization

Sodium acetate is frequently used as a buffering agent and a precipitant in protein crystallization experiments.[14] It can influence the solubility of proteins, promoting the formation of well-ordered crystals suitable for X-ray diffraction studies.

Experimental Protocol: Protein Crystallization using Hanging Drop Vapor Diffusion

-

Prepare the Reservoir Solution: In the wells of a 24-well crystallization plate, pipette the reservoir solution. A typical reservoir solution might contain a precipitant (e.g., polyethylene glycol), a salt, and a buffer, such as 0.1 M sodium acetate at a specific pH.

-

Prepare the Hanging Drop: On a siliconized glass coverslip, mix a small volume (e.g., 1-2 µL) of your purified protein solution with an equal volume of the reservoir solution.

-

Seal the Well: Invert the coverslip and place it over the well, ensuring a tight seal with grease or tape.

-

Equilibration: Water will vaporize from the drop and equilibrate with the more concentrated reservoir solution. This slowly increases the concentration of the protein and precipitant in the drop, driving the protein towards supersaturation and, ideally, crystallization.

-

Incubation and Observation: Incubate the plate at a constant temperature and monitor for crystal growth over several days to weeks.

References

- 1. Acetate functions as an epigenetic metabolite to promote lipid synthesis under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetic acid stimulates G-protein-coupled receptor GPR43 and induces intracellular calcium influx in L6 myotube cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tumor cells utilize acetate for tumor growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Acetate in Fat Metabolism and Cancer Development [artofhealingcancer.com]

- 5. Thermal Decomposition—Wolfram Documentation [reference.wolfram.com]

- 6. raw.githubusercontent.com [raw.githubusercontent.com]

- 7. Acetate supplementation increases brain histone acetylation and inhibits histone deacetylase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. shiojigyo.com [shiojigyo.com]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic transfer of acetate on histones from lysine reservoir sites to lysine activating sites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 13. Acetyl-CoA Metabolism and Histone Acetylation in the Regulation of Aging and Lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

difference between sodium acetate anhydrous and trihydrate for research

For researchers, scientists, and drug development professionals, the choice between sodium acetate anhydrous and sodium acetate trihydrate is a critical decision that can significantly impact experimental outcomes. This in-depth technical guide provides a comprehensive comparison of these two forms, detailing their physicochemical properties, outlining key experimental protocols, and offering guidance on selecting the appropriate reagent for specific research applications.

Sodium acetate (CH₃COONa), the sodium salt of acetic acid, is a versatile reagent widely used in molecular biology, biochemistry, and pharmaceutical sciences. It is commercially available in two primary forms: anhydrous (without water) and trihydrate (containing three molecules of water of crystallization). While chemically similar, the presence or absence of this water of hydration leads to distinct properties that make each form uniquely suited for different applications.

Core Differences and Physicochemical Properties

The fundamental distinction between the two forms lies in their water content, which directly influences their molecular weight, physical state, and handling characteristics. Sodium acetate anhydrous is a white, hygroscopic powder, meaning it readily absorbs moisture from the atmosphere.[1][2] In contrast, sodium acetate trihydrate consists of colorless crystals.[1][3]

The hygroscopic nature of the anhydrous form can make precise weighing challenging, as its mass can change upon exposure to air.[4] For applications requiring highly accurate concentrations, this is a critical consideration. The trihydrate form is generally more stable under ambient conditions but can effloresce (lose water of hydration) in warm, dry air.[5]

For a direct comparison of their key quantitative properties, refer to the table below.

| Property | Sodium Acetate Anhydrous | Sodium Acetate Trihydrate |

| Chemical Formula | CH₃COONa[6] | CH₃COONa·3H₂O[6] |

| Molecular Weight | 82.03 g/mol [6] | 136.08 g/mol [6] |

| Appearance | White, hygroscopic crystalline powder[1][6] | Colorless, transparent crystals[1][3] |

| Water Content | 0%[6] | ~40% |

| Density | 1.528 g/cm³[7] | 1.45 g/cm³[7] |

| Melting Point | 324 °C[7] | 58 °C (decomposes)[7] |

| Solubility in Water | 119 g/100 mL at 0 °C; 162.9 g/100 mL at 100 °C[8] | 46.4 g/100 mL at 20 °C[8] |

| pH (0.1M solution) | ~8.9[7] | ~8.9[7] |

Applications in Research and Drug Development

Both forms of sodium acetate are extensively used as buffering agents, particularly in the pH range of 3.6 to 5.6 when combined with acetic acid.[7] This buffering capacity is crucial for maintaining stable pH conditions in a variety of biochemical and molecular biology experiments, as well as in pharmaceutical formulations to ensure the stability and efficacy of active pharmaceutical ingredients (APIs).[9]

Molecular Biology: Nucleic Acid Precipitation

One of the most common applications of sodium acetate in molecular biology is in the ethanol precipitation of DNA and RNA.[10] A 3 M sodium acetate solution at pH 5.2 is frequently used to provide the necessary cations to neutralize the negative charge of the phosphate backbone of nucleic acids, facilitating their precipitation out of solution in the presence of ethanol.

Pharmaceutical Formulation and Drug Development

In the pharmaceutical industry, the choice between anhydrous and trihydrate forms is critical. The anhydrous form is often preferred in formulations where water content must be minimized, such as in lyophilized (freeze-dried) products or for moisture-sensitive drugs.[2][6] The presence of excess water can negatively impact the stability of lyophilized cakes and can lead to the degradation of water-sensitive APIs.[11][12]

Conversely, the trihydrate form can be advantageous in certain contexts. The water of hydration is integral to the crystal structure of some proteins and can be essential for their stability.[13][14] In protein crystallization studies, the controlled introduction of water via hydrated salts can be a key factor in obtaining high-quality crystals.[13][15]

Experimental Protocols

Below are detailed methodologies for the preparation of a common sodium acetate solution and its use in a standard molecular biology procedure.

Preparation of 3 M Sodium Acetate Solution (pH 5.2)

This protocol can be adapted for either the anhydrous or trihydrate form by adjusting the starting mass.

Using Sodium Acetate Anhydrous:

-

Weighing: Accurately weigh 24.61 g of sodium acetate anhydrous (MW: 82.03 g/mol ).[4]

-

Dissolving: Add the powder to a beaker containing approximately 80 mL of nuclease-free water.[4]

-

pH Adjustment: Place the beaker on a magnetic stirrer and allow the sodium acetate to dissolve completely. Once dissolved, adjust the pH to 5.2 using glacial acetic acid.[4]

-

Final Volume: Transfer the solution to a graduated cylinder and add nuclease-free water to a final volume of 100 mL.[4]

-

Sterilization: The solution can be sterilized by autoclaving or by filtration through a 0.22 µm filter.[4]

Using Sodium Acetate Trihydrate:

-

Weighing: Accurately weigh 40.824 g of sodium acetate trihydrate (MW: 136.08 g/mol ).[16]

-

Dissolving: Add the crystals to a beaker containing approximately 80 mL of nuclease-free water.[16]

-

pH Adjustment: Place the beaker on a magnetic stirrer and allow the sodium acetate to dissolve completely. Once dissolved, adjust the pH to 5.2 using glacial acetic acid.[16]

-

Final Volume: Transfer the solution to a graduated cylinder and add nuclease-free water to a final volume of 100 mL.[16]

-

Sterilization: The solution can be sterilized by autoclaving or by filtration through a 0.22 µm filter.[16]

Standard Ethanol Precipitation of DNA

This protocol outlines the use of 3 M sodium acetate (pH 5.2) for the precipitation of DNA from an aqueous solution.

-

Initial Sample: Start with your DNA sample in a microcentrifuge tube.

-

Add Sodium Acetate: Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the DNA sample and mix thoroughly by vortexing.[9]

-

Add Ethanol: Add 2 to 2.5 volumes of cold 100% ethanol and mix by inverting the tube several times.[9]

-

Incubation: Incubate the mixture at -20°C for at least 30 minutes. For very small amounts of DNA, overnight incubation is recommended.[9][17]

-

Centrifugation: Centrifuge the sample at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C to pellet the precipitated DNA.[9][17]

-

Wash: Carefully decant the supernatant without disturbing the pellet. Add 200-500 µL of cold 70% ethanol to wash the pellet.[9][17]

-

Final Centrifugation: Centrifuge again for 5-10 minutes at 4°C.[17]

-

Drying: Carefully remove the supernatant and air-dry the pellet to remove any residual ethanol. Be careful not to over-dry the pellet.[9]

-

Resuspension: Resuspend the DNA pellet in an appropriate volume of sterile water or a suitable buffer (e.g., TE buffer).

Visualizing Workflows and Decision-Making

To further clarify the practical applications and the decision-making process, the following diagrams illustrate a typical experimental workflow and a logical guide for choosing between anhydrous and trihydrate forms of sodium acetate.

Conclusion

The selection of sodium acetate anhydrous versus trihydrate is a nuanced decision that hinges on the specific requirements of the research application. For experiments demanding stringent moisture control and high precision in molar concentrations, such as in the formulation of sensitive pharmaceuticals, the anhydrous form is the superior choice, provided it is handled correctly to mitigate its hygroscopic nature. For many routine laboratory applications, including buffer preparation and nucleic acid precipitation, where the introduction of a small amount of water is not detrimental, the trihydrate form is often more convenient and cost-effective. Ultimately, a thorough understanding of the distinct properties of each form, as outlined in this guide, will enable researchers to make informed decisions that contribute to the success and reproducibility of their work.

References

- 1. difference.wiki [difference.wiki]

- 2. Sodium Acetate Trihydrate and Sodium Acetate Anhydrous Market [transparencymarketresearch.com]

- 3. eco.alfa-chemistry.com [eco.alfa-chemistry.com]

- 4. laboratorynotes.com [laboratorynotes.com]

- 5. Sodium Acetate Anhydrous/Trihydrate_Acetate_Products_en [lygtychem.com]

- 6. chemignition.com [chemignition.com]

- 7. SODIUM ACETATE TRIHYDRATE - Ataman Kimya [atamanchemicals.com]

- 8. SODIUM ACETATE ANHYDROUS - Ataman Kimya [atamanchemicals.com]

- 9. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]

- 10. toptipbio.com [toptipbio.com]

- 11. The influence of water on the stability of lyophilized formulations with inositol and mannitol as excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Hydration in protein crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein - Hydration, Structure, Function | Britannica [britannica.com]

- 15. Water-protein interactions from high-resolution protein crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. laboratorynotes.com [laboratorynotes.com]

- 17. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]

An In-depth Guide to the Role of Sodium Acetate in DNA and RNA Precipitation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which sodium acetate facilitates the precipitation of DNA and RNA from aqueous solutions. It covers the underlying principles, quantitative aspects, and detailed experimental protocols.

The Core Mechanism: Charge Neutralization and Dehydration

The precipitation of DNA and RNA is a fundamental technique for concentrating and purifying nucleic acids.[1] The process relies on altering the solubility of these macromolecules in an aqueous environment. In solution, DNA and RNA are hydrophilic due to the negatively charged phosphate groups (PO₄⁻) that form their sugar-phosphate backbone.[2][3] These charges are stabilized by electrostatic interactions with the partial positive charges of polar water molecules, allowing the nucleic acids to remain dissolved.[2][4]

The precipitation process, therefore, requires two key components: a salt, such as sodium acetate (NaOAc), and an alcohol, typically ethanol or isopropanol.[5]

The Role of Sodium Acetate (NaOAc):

Sodium acetate is the most commonly used salt for routine DNA and RNA precipitation.[2][3] When dissolved in water, it dissociates into positively charged sodium ions (Na⁺) and negatively charged acetate ions (CH₃COO⁻). The crucial component for precipitation is the monovalent cation, Na⁺.[2] These positive ions electrostatically interact with the negatively charged phosphate groups on the nucleic acid backbone.[6][7] This interaction neutralizes the negative charges, making the DNA or RNA molecule significantly less hydrophilic and thus less soluble in water.[2][3]

The Role of Alcohol (Ethanol or Isopropanol):

While the salt neutralizes the charge, the alcohol is essential for reducing the dielectric constant of the solution.[2][5] Water has a high dielectric constant, which shields the electrostatic attraction between the Na⁺ ions and the phosphate groups.[2][5] Ethanol and isopropanol have much lower dielectric constants.[5] Adding a sufficient volume of alcohol to the solution disrupts the hydration shell of water molecules surrounding the nucleic acids and the salt ions.[4][5] This reduction in the dielectric constant enhances the electrostatic attraction between the Na⁺ and PO₄⁻ ions, allowing stable ionic bonds to form, which leads to the precipitation of the nucleic acids out of the solution.[5] Typically, precipitation occurs when ethanol constitutes over 64% of the solution.[5]

It is important to note that neither alcohol nor salt alone is sufficient to cause significant precipitation of nucleic acids.[8]

Below is a diagram illustrating the mechanism of DNA/RNA precipitation with sodium acetate and ethanol.

Caption: Mechanism of DNA/RNA precipitation.

Quantitative Data on Precipitation Efficiency

The efficiency of nucleic acid precipitation is influenced by several factors, including the type and concentration of salt, the type and volume of alcohol, incubation time and temperature, and the concentration and size of the nucleic acid. The recovery rate for ethanol precipitation typically ranges from 70-90%.[2]

| Salt Type | Typical Final Concentration | Use Case |

| Sodium Acetate (NaOAc) | 0.3 M (pH 5.2) | Routine DNA and RNA precipitation.[2][3] |

| Ammonium Acetate (NH₄OAc) | 2.0-2.5 M | Useful for removing dNTPs. Not recommended for DNA to be used in T4 polynucleotide kinase reactions.[2][8] |

| Lithium Chloride (LiCl) | 0.8 M | Primarily used for precipitating RNA, as it is more soluble in ethanol and less likely to co-precipitate.[2] |

| Sodium Chloride (NaCl) | 0.2 M | Recommended for DNA samples containing SDS, as NaCl keeps SDS soluble in 70% ethanol.[2] |

A systematic investigation has shown that for various types of nucleic acids, sodium acetate is generally preferable to ammonium acetate for achieving maximum recovery.[8]

| Parameter | Condition | Effect on Precipitation Efficiency |

| Incubation Temperature | Room temperature, 4°C, -20°C, -80°C | Lower temperatures can enhance recovery, especially for smaller DNA fragments and lower concentrations.[9][10] However, some studies suggest that for certain nucleic acids, precipitation is more efficient at room temperature.[8] For isopropanol precipitation, room temperature is preferred to minimize salt co-precipitation.[9] |

| Incubation Time | 15 min to overnight | Longer incubation times, such as overnight at -20°C, generally improve recovery, particularly for small or dilute nucleic acid samples.[8][11] |

| Alcohol Volume | 2-2.5 volumes of ethanol; 0.7-1 volume of isopropanol | RNA generally requires a higher volume of ethanol (2.5-3 volumes) for efficient precipitation.[4] DNA is less soluble in isopropanol, so a smaller volume is needed, which can be advantageous for large sample volumes.[9] |

| Centrifugation Speed | >12,000 x g | Higher centrifugation speeds and longer durations increase the recovery of smaller nucleic acid fragments.[11] |

Detailed Experimental Protocols

Below are standard protocols for DNA and RNA precipitation using sodium acetate.

Protocol 1: Standard DNA Precipitation

This protocol is suitable for concentrating and desalting DNA samples.

Reagents:

-

3 M Sodium Acetate (pH 5.2)

-

100% Ethanol (ice-cold)

-

70% Ethanol (room temperature)

-

TE buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA) or nuclease-free water

Procedure:

-

Measure the volume of the DNA sample in a microcentrifuge tube.[12]

-

Add 1/10 volume of 3 M sodium acetate (pH 5.2) to the DNA sample to achieve a final concentration of 0.3 M.[12] Mix thoroughly by vortexing or inverting the tube.

-

Add 2 to 2.5 volumes of ice-cold 100% ethanol.[12][13] Mix well by inverting the tube several times until the solution is homogenous.

-

Incubate the mixture to precipitate the DNA. For routine precipitation, incubate at -20°C for at least 1 hour.[13] For smaller or more dilute DNA samples, overnight incubation can improve yield.[11]

-

Centrifuge the sample at ≥12,000 x g for 15-30 minutes at 4°C.[11][13]

-

Carefully decant the supernatant without disturbing the DNA pellet, which may or may not be visible.[12]

-

Wash the pellet by adding 200-500 µL of room-temperature 70% ethanol.[13][14] This step removes co-precipitated salts.

-

Carefully decant the ethanol. Remove any remaining droplets with a pipette.

-

Air-dry the pellet for 5-10 minutes at room temperature.[11] Avoid over-drying, as this can make the DNA difficult to resuspend.[11]

-

Resuspend the DNA pellet in a suitable volume of TE buffer or nuclease-free water.[13]

Protocol 2: Standard RNA Precipitation

This protocol is designed to purify and concentrate RNA samples. It is critical to maintain an RNase-free environment.

Reagents:

-

3 M Sodium Acetate (pH 5.2-5.5, RNase-free)

-

100% Ethanol (ice-cold, RNase-free) or Isopropanol (room temperature, RNase-free)

-

70% Ethanol (ice-cold, RNase-free)

-

Nuclease-free water

Procedure:

-

To your RNA solution, add 1/10 volume of 3 M sodium acetate (pH 5.2-5.5).[15]

-

Add 2.5-3 volumes of ice-cold 100% ethanol.[4] Alternatively, add 1 volume of room temperature isopropanol.[3][16] Mix by inverting the tube several times.

-

Incubate at -20°C for at least 1 hour (for ethanol) or at room temperature for 15-20 minutes (for isopropanol).[3][16]

-

Pellet the precipitated RNA by centrifuging at 12,000 x g for 15 minutes at 4°C.[3][15]

-

Carefully remove the supernatant. The RNA pellet is often clear and glassy.[3]

-

Wash the pellet twice with 500 µL of ice-cold 70% ethanol.[3] Centrifuge at 12,000 x g for 2 minutes after each wash.[3]

-

Carefully remove all of the ethanol.[3]

-

Allow the pellet to air-dry for 5-30 minutes.[3]

-

Resuspend the pellet in an appropriate volume of RNase-free water.[3]

Below is a diagram illustrating the experimental workflow for nucleic acid precipitation.

Caption: A typical workflow for DNA/RNA precipitation.

References

- 1. openaccesspub.org [openaccesspub.org]

- 2. bitesizebio.com [bitesizebio.com]

- 3. RNA precipitation [protocols.io]

- 4. m.youtube.com [m.youtube.com]

- 5. Ethanol precipitation - Wikipedia [en.wikipedia.org]

- 6. geneticeducation.co.in [geneticeducation.co.in]

- 7. quora.com [quora.com]

- 8. tandfonline.com [tandfonline.com]

- 9. science.smith.edu [science.smith.edu]

- 10. researchgate.net [researchgate.net]

- 11. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]

- 12. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 13. How do I perform a DNA precipitation to concentrate my sample? [qiagen.com]

- 14. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Preparation of Sodium Acetate Solutions for Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of sodium acetate solutions, a critical reagent in numerous experimental and pharmaceutical applications. This document outlines the core chemical and physical properties of sodium acetate, detailed protocols for its preparation, and its significant roles in research and drug development.

Introduction to Sodium Acetate

Sodium acetate (CH₃COONa) is the sodium salt of acetic acid. It is a versatile and widely utilized chemical compound in various scientific disciplines, including molecular biology, biochemistry, and pharmaceutical sciences.[1] It is available in two common forms: anhydrous (CH₃COONa) and trihydrate (CH₃COONa·3H₂O), both of which are white, crystalline solids highly soluble in water.[2][3] The acetate ion in sodium acetate acts as a weak base, making its aqueous solutions slightly alkaline and enabling its primary function as a buffering agent to maintain a stable pH.[4]

In the pharmaceutical industry, sodium acetate is a crucial excipient used as a buffering agent in injectable and oral medications, a stabilizer for active pharmaceutical ingredients (APIs), and a component in dialysis and intravenous solutions.[1][5] Its ability to control pH is vital for drug stability, efficacy, and patient safety.[1] In research laboratories, it is indispensable for applications such as the precipitation of DNA and RNA, protein crystallization, and as a component in electrophoresis buffers.[6][7][8]

Physicochemical Properties of Sodium Acetate

A thorough understanding of the physical and chemical properties of sodium acetate is essential for its effective use in experimental settings. The key properties of both anhydrous and trihydrate forms are summarized below.

| Property | Sodium Acetate Anhydrous | Sodium Acetate Trihydrate | References |

| Chemical Formula | CH₃COONa | CH₃COONa·3H₂O | [2] |

| Molar Mass | 82.03 g/mol | 136.08 g/mol | [2][9] |

| Appearance | White crystalline powder | Colorless crystals | [2][3] |

| Density | 1.528 g/cm³ | 1.45 g/cm³ | [2][10] |

| Melting Point | 324 °C | 58 °C (decomposes) | [9][10] |

| Solubility in Water | 1190 g/L at 0 °C, 1629 g/L at 100 °C | 464 g/L at 20 °C | [9] |

| pH of 0.1M Solution | ~8.9 | ~8.9 | [10] |

Synthesis of Sodium Acetate

Sodium acetate can be synthesized in the laboratory through the reaction of an acetic acid solution with a sodium-containing base, such as sodium bicarbonate, sodium carbonate, or sodium hydroxide.[2][11]

A common laboratory-scale synthesis involves the reaction of acetic acid with sodium carbonate:

2CH₃COOH + Na₂CO₃ → 2CH₃COONa + H₂O + CO₂

For the preparation of sodium acetate trihydrate, the resulting solution is evaporated to the point of crystallization and then cooled to allow the hydrated crystals to form. To obtain the anhydrous form, the trihydrate salt is heated to a temperature above its decomposition point (around 120-130 °C) to drive off the water of crystallization.[12][13]

Experimental Protocols for Sodium Acetate Solution Preparation

The following section provides detailed methodologies for preparing commonly used sodium acetate solutions in a research setting.

Preparation of a 3 M Sodium Acetate Solution (pH 5.2) for Nucleic Acid Precipitation

This buffer is frequently used in DNA and RNA ethanol precipitation protocols to neutralize the negative charges on the phosphate backbone, facilitating precipitation.[6][14]

Materials:

-

Sodium acetate (anhydrous, CH₃COONa)

-

Milli-Q or nuclease-free water

-

Glacial acetic acid

-

Magnetic stirrer and stir bar

-

pH meter

-

Graduated cylinders and beakers

-

Volumetric flask (100 mL)

-

Optional: 0.2 µm filter for sterilization

Procedure:

-

Weigh out 24.6 g of anhydrous sodium acetate.[6]

-

Add the sodium acetate to a beaker containing approximately 70 mL of Milli-Q water.[6]

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the sodium acetate is completely dissolved.

-

Carefully adjust the pH of the solution to 5.2 by adding glacial acetic acid dropwise.[6][7] Monitor the pH using a calibrated pH meter.

-

Transfer the solution to a 100 mL volumetric flask.

-

Add Milli-Q water to bring the final volume to 100 mL.[6]

-

(Optional) For applications requiring a sterile solution, filter the buffer through a 0.2 µm filter.

-

Store the solution at room temperature (+15°C to +25°C).[6]

Preparation of a 0.2 M Sodium Acetate Buffer

This lower concentration buffer is often used in various biochemical assays and as a component of other buffer systems.[15]

Materials:

-

Sodium acetate trihydrate (CH₃COONa·3H₂O)

-

Milli-Q water

-

Acetic acid

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (200 mL)

Procedure:

-

Calculate the required mass of sodium acetate trihydrate. For a 0.2 M solution in 200 mL, you will need: 0.2 mol/L * 0.2 L * 136.08 g/mol = 5.44 g.[16]

-

Weigh out 5.44 g of sodium acetate trihydrate.[16]

-

Dissolve the salt in approximately 150 mL of Milli-Q water in a beaker with stirring.

-

Adjust the pH to the desired value using acetic acid.

-

Transfer the solution to a 200 mL volumetric flask.

-

Rinse the beaker with a small amount of Milli-Q water and add the rinsing to the volumetric flask to ensure complete transfer.[16]

-

Add Milli-Q water to the 200 mL mark.[16]

-

Stopper the flask and invert several times to ensure the solution is homogeneous.

-

Store at room temperature.

Visualization of Experimental Workflows

The following diagrams illustrate key processes involving the preparation and application of sodium acetate solutions.

Caption: Workflow for preparing a 3M sodium acetate solution, pH 5.2.

Caption: The role of sodium acetate in the experimental workflow of DNA/RNA precipitation.

Conclusion

Sodium acetate is a fundamental and versatile reagent with indispensable roles in research, drug development, and various industrial processes. Its properties as a buffering agent and its utility in molecular biology techniques underscore its importance in the laboratory. The standardized protocols provided in this guide ensure the reliable and reproducible preparation of sodium acetate solutions for a wide array of experimental applications. Adherence to these methodologies will contribute to the accuracy and validity of scientific findings.

References

- 1. chemignition.com [chemignition.com]

- 2. chemignition.com [chemignition.com]

- 3. What is Sodium Acetate - Properties & Specifications [wanwei-pva.com]

- 4. Advanced Insights into Sodium Acetate's Chemical Properties [eureka.patsnap.com]

- 5. chemignition.com [chemignition.com]

- 6. toptipbio.com [toptipbio.com]

- 7. Sodium acetate solution [protocols.io]

- 8. vinipul.com [vinipul.com]

- 9. Sodium Acetate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 10. Sodium acetate | 127-09-3 [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. Amasci.net - Sodium acetate synthesis [amasci.net]

- 13. CN101139280A - Sodium acetate anhydrous and preparation method and usage thereof - Google Patents [patents.google.com]

- 14. youtube.com [youtube.com]

- 15. Sodium Acetate Buffer Protocol and preparation [diagnopal.ca]

- 16. quora.com [quora.com]

An In-depth Technical Guide to the Hygroscopic Nature of Anhydrous Sodium Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous sodium acetate (CH₃COONa) is a salt of acetic acid that is widely utilized across various industries, including pharmaceuticals, food production, and chemical synthesis. Its efficacy and stability in these applications are profoundly influenced by its hygroscopic nature—the ability to attract and hold water molecules from the surrounding environment. This technical guide provides a comprehensive examination of the hygroscopic properties of anhydrous sodium acetate, detailing the mechanism of water absorption, factors influencing this phenomenon, and standardized experimental protocols for its characterization. Quantitative data are presented in structured tables for clarity, and key processes are visualized through logical diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Anhydrous sodium acetate is a white, crystalline, and odorless powder.[1][2] Its utility in numerous applications is intrinsically linked to its strong affinity for atmospheric water. In the pharmaceutical industry, for instance, understanding its hygroscopicity is critical for formulation development, packaging, and storage to ensure product stability and efficacy.[3] This guide delves into the core principles governing the hygroscopic behavior of anhydrous sodium acetate.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of anhydrous sodium acetate is essential before exploring its interaction with water.

| Property | Value | References |

| Molecular Formula | CH₃COONa | [4][5] |

| Molar Mass | 82.03 g/mol | [5] |

| Appearance | White, crystalline powder | [2] |

| Odor | Odorless | [2] |

| Melting Point | 324 °C (decomposes) | [4][6] |

| Solubility in Water | Highly soluble | [2][4] |

| Hygroscopicity | Highly hygroscopic, deliquescent | [7][8] |

Mechanism of Water Absorption

The hygroscopic nature of anhydrous sodium acetate is primarily driven by its transformation into a more stable hydrated form, sodium acetate trihydrate (CH₃COONa·3H₂O).[2] This process involves the adsorption of water molecules onto the crystal lattice of the anhydrous salt, followed by absorption and incorporation into the crystal structure to form the trihydrate.

The chemical equation for this hydration process is:

CH₃COONa (s) + 3H₂O (g) ⇌ CH₃COONa·3H₂O (s)

This transformation is an exothermic process, releasing heat as the anhydrous salt hydrates.[9] The trihydrate form contains approximately 39.7% water by mass.[5]

Below is a diagram illustrating the mechanism of hydration.

Quantitative Analysis of Hygroscopicity

The hygroscopicity of a substance can be quantified by its moisture sorption isotherm, which describes the equilibrium moisture content of the material as a function of relative humidity (RH) at a constant temperature.

Critical Relative Humidity (CRH)

A key parameter for hygroscopic salts is the Critical Relative Humidity (CRH), which is the relative humidity at which the material begins to rapidly absorb moisture from the atmosphere. For anhydrous sodium acetate, the deliquescence relative humidity (DRH), which is conceptually similar to CRH for highly soluble salts, is approximately 40% (in the range of 39-42%). Above this RH, significant water uptake occurs.

Moisture Sorption Isotherm Data

While a complete, publicly available moisture sorption isotherm for anhydrous sodium acetate is not readily found, a representative table can be constructed based on its known properties. Below the CRH, moisture uptake is minimal. Above the CRH, it readily converts to the trihydrate form.

| Relative Humidity (RH) (%) | Approximate Equilibrium Moisture Content (% w/w) | Physical State |

| < 40% | < 1% | Solid (Anhydrous) |

| ≥ 40% | Increases significantly, approaching 39.7% | Solid (Transitioning to Trihydrate) |

| > 75% | Can exceed 39.7% and begin to dissolve | Deliquescence (Saturated Solution) |

Factors Influencing Hygroscopicity

Several factors can influence the rate and extent of moisture absorption by anhydrous sodium acetate.

-

Relative Humidity: The primary driver of water absorption. Higher RH above the CRH leads to faster and more extensive water uptake.

-

Temperature: Affects the water vapor pressure and can influence the kinetics of hydration.

-

Particle Size and Surface Area: Smaller particles with a larger surface area will absorb moisture more rapidly.

-

Airflow: Increased airflow over the sample can accelerate the rate of water absorption.

-

Presence of Impurities: Impurities can alter the hygroscopic properties of the material.

The interplay of these factors is depicted in the following diagram.

Experimental Protocols for Hygroscopicity Determination

The hygroscopic nature of anhydrous sodium acetate can be experimentally determined using several established methods.

Static Method (Desiccator Method)

This method involves exposing the sample to a series of constant relative humidity environments created using saturated salt solutions in sealed desiccators.

Materials:

-

Anhydrous sodium acetate sample

-

Analytical balance

-

A series of desiccators

-

Saturated salt solutions (e.g., Lithium Chloride, Magnesium Chloride, Sodium Chloride, Potassium Nitrate to create a range of RH)

-

Sample containers (e.g., weighing dishes)

Procedure:

-

Prepare saturated solutions of various salts in water in the bottom of the desiccators to establish known, constant relative humidities.

-

Dry the anhydrous sodium acetate sample to a constant weight in a vacuum oven to ensure a consistent starting point.

-

Accurately weigh a sample of the dried anhydrous sodium acetate into a pre-weighed container.

-

Place the sample container in a desiccator over a specific saturated salt solution.

-

Store the desiccator at a constant temperature.

-

Periodically remove the sample and quickly weigh it, recording the mass change over time.

-

Continue until the sample weight becomes constant, indicating it has reached equilibrium with the surrounding humidity.

-

Repeat the process for each of the different relative humidity environments.

-

Calculate the equilibrium moisture content at each RH as the percentage weight gain from the initial dry weight.

Dynamic Method (Gravimetric Sorption Analyzer - GSA / Dynamic Vapor Sorption - DVS)

This is a more automated and precise method that continuously measures the weight of a sample as it is exposed to a controlled flow of humidified gas.

Apparatus:

-

Gravimetric Sorption Analyzer (GSA) or Dynamic Vapor Sorption (DVS) instrument

Procedure:

-

Place a small, accurately weighed sample of anhydrous sodium acetate onto the instrument's microbalance.

-

Set the instrument to first dry the sample under a flow of dry nitrogen or air at a specified temperature to establish a baseline dry weight.

-

Program the instrument to incrementally increase the relative humidity in a stepwise manner (e.g., in 10% RH steps from 0% to 90% RH).

-

At each RH step, the instrument maintains the humidity level until the sample weight stabilizes (i.e., the rate of weight change is below a set threshold), indicating equilibrium.

-

The instrument records the equilibrium mass at each RH level.

-

A desorption curve can also be generated by subsequently decreasing the RH in a stepwise manner.

-

The data is used to automatically generate a moisture sorption isotherm.

The workflow for these experimental protocols is outlined below.

Applications and Implications

The hygroscopic nature of anhydrous sodium acetate is leveraged in several applications:

-

Dehydrating Agent: In chemical synthesis, it can be used to remove water from reaction mixtures.

-

Heating Pads: The exothermic hydration of anhydrous sodium acetate is the principle behind reusable heating pads.[9]

-

Food Additive: It is used as a seasoning and preservative, where its interaction with water is important for product texture and shelf life.[10]

-

Buffer Solutions: In biochemical applications, it is used to prepare buffer solutions.[1]

For drug development professionals, a thorough understanding of its hygroscopicity is paramount for:

-

Excipient Compatibility: Assessing its compatibility with active pharmaceutical ingredients (APIs) that may be sensitive to moisture.

-

Formulation Stability: Designing stable formulations by controlling the water content.

-

Packaging and Storage: Selecting appropriate packaging materials and defining storage conditions to prevent moisture-induced degradation.

Conclusion

The hygroscopic nature of anhydrous sodium acetate is a critical physicochemical property that dictates its behavior and utility in a wide range of scientific and industrial applications. Its propensity to absorb atmospheric moisture to form sodium acetate trihydrate is a well-defined process influenced by environmental factors. For researchers, scientists, and drug development professionals, a quantitative understanding of its moisture sorption characteristics and the application of standardized experimental protocols are essential for ensuring product quality, stability, and performance. This guide provides a foundational framework for comprehending and investigating the hygroscopic nature of this versatile compound.

References

- 1. Sodium Acetate Anhydrous - 1000g - SYNTHETIKA [synthetikaeu.com]

- 2. SODIUM ACETATE ANHYDROUS - Ataman Kimya [atamanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Sodium Acetate | CH3COONa | CID 517045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemignition.com [chemignition.com]

- 6. sdfine.com [sdfine.com]

- 7. Sodium acetate - Wikipedia [en.wikipedia.org]

- 8. Sciencemadness Discussion Board - Is sodium acetate hygroscopic? - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. prezi.com [prezi.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Acetate Trihydrate

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium acetate trihydrate (CH₃COONa·3H₂O) is the sodium salt of acetic acid and exists as a crystalline hydrate containing three molecules of water.[1][2][3] This compound is of significant interest across various scientific disciplines, including pharmaceuticals, materials science, and biochemistry, due to its unique thermal properties, buffering capacity, and utility as a reagent.[3][4] In the pharmaceutical industry, it serves as an electrolyte replenisher and an alkalinizing agent in intravenous solutions.[4] Its ability to form supersaturated solutions and release latent heat upon crystallization makes it a key component in reusable heating pads and thermal energy storage applications.[1][5] This guide provides a comprehensive overview of the core physical and chemical properties of sodium acetate trihydrate, complete with quantitative data, experimental protocols, and process visualizations to support advanced research and development.

Physical Properties of Sodium Acetate Trihydrate

Sodium acetate trihydrate presents as a white, crystalline, and deliquescent solid, often with a faint odor of acetic acid.[1][6] It is known to effloresce in warm, dry air.[4][6] The three water molecules are integral to its monoclinic crystal structure, participating in extensive hydrogen bonding that links chains of sodium-carboxylate octahedra into a three-dimensional network.[1][7]

Table 1: Quantitative Physical Properties

| Property | Value | Temperature (°C) |

| Molecular Formula | CH₃COONa·3H₂O | N/A |

| Molar Mass | 136.08 g/mol | N/A |

| Appearance | White deliquescent powder or crystals | Ambient |

| Melting Point | 58 - 58.4 °C | N/A |

| Boiling Point | 122 °C (decomposes) | N/A |

| Density | 1.45 g/cm³ | 20 |

| Bulk Density | ~900 kg/m ³ | N/A |

| Solubility in Water | 36.2 g/100 mL | 0 |

| 46.4 g/100 mL | 20 | |

| 82 g/100 mL | 50 | |

| Solubility in Methanol | Soluble | N/A |

| Solubility in Ethanol | 5.3 g/100 mL | N/A |

| Crystal Structure | Monoclinic | N/A |

| Latent Heat of Fusion | 264–289 kJ/kg | N/A |

Chemical Properties of Sodium Acetate Trihydrate

As the salt of a weak acid (acetic acid) and a strong base (sodium hydroxide), sodium acetate trihydrate produces a mildly alkaline solution in water.[10] This property makes it an effective buffering agent, capable of maintaining a relatively constant pH, particularly in the mildly acidic range when combined with acetic acid.[6] Upon heating, it undergoes dehydration and eventually decomposition.

Table 2: Quantitative Chemical Properties

| Property | Value | Conditions |

| pH | 7.5 - 9.2 | 5% aqueous solution at 25 °C |

| 8.9 | 0.1M aqueous solution | |

| Dehydration Temperature | > 120 °C | N/A |

| Autoignition Temperature | 607 °C | N/A |

Key Chemical Reactions

-

Hydrolysis: In an aqueous solution, the acetate ion (CH₃COO⁻) hydrolyzes to form acetic acid and hydroxide ions, resulting in a basic solution.[10][12] CH₃COO⁻ + H₂O ⇌ CH₃COOH + OH⁻

-

Reaction with Strong Acids: When reacted with strong acids, sodium acetate trihydrate yields acetic acid.[6] CH₃COONa·3H₂O + H⁺ → CH₃COOH + Na⁺ + 3H₂O

-

Esterification: It can be used to form esters when reacted with an alkyl halide.[1] CH₃COONa + R-X → CH₃COOR + NaX (where R is an alkyl group and X is a halide)

-

Thermal Decomposition: When heated strongly in the presence of sodium hydroxide, it decarboxylates to form methane.[1] CH₃COONa + NaOH → CH₄ + Na₂CO₃

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of sodium acetate trihydrate is a key indicator of its purity.

Methodology:

-

Sample Preparation: Ensure the sodium acetate trihydrate sample is finely powdered and completely dry.[13]

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of approximately 2-3 mm.[14] This is achieved by tapping the sealed end of the tube on a hard surface.[14]

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.[13]

-

Heating: Heat the sample rapidly to a temperature about 10-15°C below the expected melting point (58°C). Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.[13]

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[14] For pure sodium acetate trihydrate, this range should be narrow.

Determination of Water Solubility

This protocol determines the maximum amount of sodium acetate trihydrate that can dissolve in water at a specific temperature.

Methodology:

-

System Preparation: Add a precisely measured volume of deionized water (e.g., 100 mL) to a jacketed beaker connected to a temperature-controlled water bath.[15]

-

Solute Addition: Add a pre-weighed amount of sodium acetate trihydrate to the water while stirring continuously.[16]

-

Equilibration: Allow the solution to stir at a constant temperature until saturation is reached, indicated by the presence of undissolved solid that persists for an extended period (e.g., 1-2 hours).

-

Sample Analysis: Carefully extract a known volume of the supernatant liquid, ensuring no solid particles are included. Weigh the extracted sample and then evaporate it to dryness in a pre-weighed container.

-

Calculation: The mass of the remaining solid divided by the mass of the water in the analyzed sample gives the solubility at that temperature. Repeat this process at various temperatures to construct a solubility curve.[17][18]

Analysis of Water of Hydration

This gravimetric analysis protocol determines the number of water molecules per formula unit of the salt.

Methodology:

-

Crucible Preparation: Heat a clean, empty crucible and lid to a constant mass by repeated heating (with a Bunsen burner) and cooling (in a desiccator) cycles until consecutive weighings are within ±0.002 g.[19]

-

Sample Measurement: Add approximately 1-2 grams of sodium acetate trihydrate to the pre-weighed crucible and record the total mass accurately.[20]

-

Dehydration: Heat the crucible containing the sample, with the lid slightly ajar, gently at first, then more strongly.[19] Heat above 120°C to ensure all water of crystallization is driven off.[21]

-

Cooling and Weighing: After heating, place the crucible and contents in a desiccator to cool to room temperature. Once cooled, weigh the crucible, lid, and anhydrous salt.[20]

-

Constant Mass: Repeat the heating, cooling, and weighing process until a constant mass is achieved, indicating that all water has been removed.[20]

-

Calculation: The mass difference before and after heating corresponds to the mass of water lost. From this, the moles of water and the moles of anhydrous sodium acetate can be calculated to determine the hydrate's formula.[19]

Visualizations

Thermal Decomposition Pathway

The following diagram illustrates the process of heating sodium acetate trihydrate, leading to its melting, dehydration, and eventual decomposition at high temperatures.

Aqueous Solution Equilibrium

This diagram shows the hydrolysis of the acetate ion when sodium acetate trihydrate is dissolved in water, leading to a basic solution.

References

- 1. Sodium acetate - Wikipedia [en.wikipedia.org]

- 2. chemignition.com [chemignition.com]

- 3. What is Sodium Acetate Trihydrate [cneastchem.com]

- 4. Sodium Acetate | CH3COONa | CID 517045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SODIUM ACETATE TRIHYDRATE - Ataman Kimya [atamanchemicals.com]

- 7. swdp.com [swdp.com]

- 8. neutronco.com [neutronco.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. The pH of aqueous solution of sodium acetate is (1) 7 (2) Very low ( 3 ) .. [askfilo.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. quora.com [quora.com]

- 13. westlab.com [westlab.com]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. brainkart.com [brainkart.com]

- 17. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 18. sites.prairiesouth.ca [sites.prairiesouth.ca]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Determining the Formula of a Hydrate [web.lemoyne.edu]

- 21. Sodium acetate trihydrate | 6131-90-4 [chemicalbook.com]

Sodium Acetate as an Electrolyte Replenisher: A Technical Guide for Medical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium acetate is a critical electrolyte replenisher utilized in medical research and clinical practice for the management of electrolyte imbalances and metabolic acidosis.[1][2] Its efficacy stems from its metabolic conversion to bicarbonate, providing a buffering effect, and the provision of sodium ions to correct hyponatremia. This technical guide provides an in-depth analysis of sodium acetate's function, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of its metabolic and signaling pathways.

Core Mechanism of Action

Upon intravenous administration, sodium acetate dissociates into sodium (Na+) and acetate (CH₃COO⁻) ions.[1] The primary therapeutic actions are twofold:

-

Correction of Hyponatremia: The dissociated sodium ions directly contribute to the extracellular sodium pool, aiding in the restoration of normal serum sodium levels in patients with hyponatremia.[1]

-

Buffering of Metabolic Acidosis: The acetate ions are metabolized, primarily in the liver and muscle, to acetyl-CoA, which then enters the Krebs cycle.[3][4] A key outcome of this metabolic process is the production of bicarbonate (HCO₃⁻), which acts as a systemic alkalizing agent, neutralizing excess hydrogen ions and thereby correcting metabolic acidosis.[1][3][4][5][6]

Quantitative Data from Clinical Research

The following tables summarize quantitative data from key clinical studies investigating the efficacy of sodium acetate as an electrolyte replenisher.

Table 1: Sodium Acetate in the Treatment of Metabolic Acidosis in Neonates

| Study/Parameter | Sodium Acetate Group | Control Group (Sodium Chloride) | p-value | Reference |

| Mean pH (Day 4-6) | 7.36 | 7.34 | <0.01 | [7] |

| Mean Base Excess (Day 4-6) | -1.6 mEq/L | -3.5 mEq/L | <0.01 | [7] |

| Incidence of Hyperchloraemia | 25% | 77% | <0.05 | [8] |

| Bicarbonate Requirement (Median) | 0 mmol | 4.8 mmol | <0.05 | [8] |

| Incidence of Bronchopulmonary Dysplasia | 3/26 | 11/26 | <0.01 | [7] |

Table 2: Sodium Acetate in the Treatment of Hyperchloremic Acidosis in Trauma Patients

| Parameter | Sodium Acetate Group (n=39) | Control Group (n=39) | p-value | Reference |

| Median pH at Infusion Start | 7.32 | 7.31 | NS | [3] |

| Median Serum Bicarbonate at Infusion Start | 19 mmol/L | 20 mmol/L | NS | [3] |

| Time to Correction of Hyperchloremia | Sooner at 24 hours | 48 hours | Not specified | [3] |

| Hemodynamic Instability | No significant drops in blood pressure | No significant drops in blood pressure | NS | [3] |

Experimental Protocols

Protocol for Slow Sodium Acetate Infusion in Premature Infants with Metabolic Acidosis

This protocol is based on studies investigating the correction of metabolic acidosis in premature infants.[5][9]

-

Patient Population: Premature infants (≤ 34 weeks gestation) with metabolic acidosis.

-

Formulation: A stock solution of sodium acetate (e.g., 16.4% providing 2 mmol/mL of sodium and acetate) is diluted in a compatible intravenous fluid such as sterile water for injection to achieve the desired concentration.[5] For arterial line patency in infants <1 kg, a "half strength" solution (e.g., 0.08 mmol/mL) is prepared, while a "standard strength" (e.g., 0.16 mmol/mL) is used for infants >1 kg.[5]

-

Half Strength Preparation: Draw up 2 mL of 16.4% sodium acetate (4 mmol), add 5 mL of Heparinised Saline (50 units), and add to 43 mL of water for injection to a final volume of 50 mL.[5]

-

Standard Strength Preparation: Draw up 4 mL of 16.4% sodium acetate (8 mmol), add 5 mL of Heparinised Saline (50 units), and add to 41 mL of water for injection to a final volume of 50 mL.[5]

-

-

Administration: Administered as a continuous intravenous infusion.

-

Dosage:

-

Monitoring: Regular monitoring of arterial blood gases (pH, pCO₂), serum electrolytes (sodium, chloride), and base excess is crucial to titrate the infusion rate and concentration.

Protocol for Sodium Acetate Infusion in Critically Ill Trauma Patients with Hyperchloremic Acidosis

This protocol is derived from a retrospective study on the use of sodium acetate in trauma patients.[3][4]

-

Patient Population: Critically ill trauma patients with hyperchloremic metabolic acidosis.

-

Formulation: Sodium acetate infusion prepared to replace normal saline. The exact concentration used in the study was not specified, but it was administered as a chloride-free solution.

-

Administration: Continuous intravenous infusion. The mean infusion time in the study was 38.1 hours.[3]

-

Dosage: The dosage was not standardized as a specific mEq/kg/day but was part of the overall fluid resuscitation strategy. The estimated acetate load ranged from 5.02 to 182.1 total grams over the infusion period.[3]

-

Monitoring: Close monitoring of hemodynamic parameters (blood pressure), arterial blood gases, and serum chemistries (bicarbonate, chloride) at regular intervals (e.g., -6, -1, 0, 1, 6, 12, 24, 48, and 72 hours from the start of infusion).[3]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Acetate to Bicarbonate

The primary mechanism by which sodium acetate corrects metabolic acidosis is through the metabolic conversion of acetate to bicarbonate.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Sodium Acetate as a Replacement for Sodium Bicarbonate in Medical Toxicology: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sodium acetate infusion in critically ill trauma patients for hyperchloremic acidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. anmfonline.org [anmfonline.org]

- 6. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]

- 7. Comparison Between Sodium Acetate and Sodium Chloride in Parenteral Nutrition for Very Preterm Infants on the Acid-Base Status and Neonatal Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Randomised controlled trial of acetate in preterm neonates receiving parenteral nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. anmfonline.org [anmfonline.org]

A Technical Guide to the Historical Applications of Sodium Acetate in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium acetate, the sodium salt of acetic acid, has long been an unsung workhorse in the scientific laboratory. Its versatility as a buffering agent, a precipitant for nucleic acids, and a component in crystallization and electrophoresis has made it a fundamental reagent in a multitude of historical scientific advancements. This technical guide provides an in-depth exploration of the core historical applications of sodium acetate in scientific research, offering detailed experimental protocols, quantitative data, and a historical perspective on its adoption and use.

Sodium Acetate as a Buffering Agent in Early Biochemistry

One of the earliest and most crucial applications of sodium acetate in scientific research was as a component of buffer solutions. The ability to control and maintain a stable pH was paramount for the study of enzymes and other biological molecules.

Historical Context

The concept and application of buffer solutions became increasingly important in the early 20th century. While the foundational work on buffers was laid by scientists like Sørensen, the specific use of acetate buffers was detailed in early publications. Notably, Walpole in 1914 and later Gomori in 1955 provided systematic preparations of acetate buffers that were widely adopted in enzymology and other biochemical assays. These early protocols established sodium acetate, in combination with acetic acid, as a reliable buffer system for the mildly acidic pH range.

Experimental Protocol: Preparation of a 0.1 M Sodium Acetate Buffer (pH 4.5)

This protocol is based on historical methods for preparing a standard sodium acetate buffer.

Materials:

-

Sodium acetate trihydrate (CH₃COONa·3H₂O)

-

Glacial acetic acid (CH₃COOH)

-

Distilled water

-

pH meter

Procedure:

-

Prepare a 0.1 M Sodium Acetate Solution: Dissolve 13.61 g of sodium acetate trihydrate in 800 mL of distilled water. Stir until fully dissolved. Adjust the final volume to 1000 mL with distilled water.

-

Prepare a 0.1 M Acetic Acid Solution: Add 5.76 mL of glacial acetic acid to 800 mL of distilled water. Mix thoroughly and adjust the final volume to 1000 mL with distilled water.

-

Mix the Solutions: To achieve a pH of 4.5, mix the 0.1 M sodium acetate and 0.1 M acetic acid solutions in the approximate ratio of 30:70 (v/v).

-

pH Adjustment: Use a calibrated pH meter to measure the pH of the resulting solution. Titrate with the 0.1 M acetic acid solution to lower the pH or with the 0.1 M sodium acetate solution to raise the pH until the desired pH of 4.5 is reached.

-

Final Volume: Adjust the final volume to the desired amount with distilled water if necessary.

Quantitative Data: Buffering Capacity

The effectiveness of a buffer is determined by its buffering capacity, which is highest at a pH equal to its pKa (approximately 4.76 for acetic acid). The table below, adapted from historical data, illustrates the volumes of 0.2 M sodium acetate and 0.2 M acetic acid required to prepare a buffer of a specific pH.

| Desired pH | Volume of 0.2 M Sodium Acetate (mL) | Volume of 0.2 M Acetic Acid (mL) |

| 3.6 | 7.5 | 92.5 |

| 3.8 | 12.0 | 88.0 |

| 4.0 | 18.5 | 81.5 |

| 4.2 | 26.5 | 73.5 |

| 4.4 | 37.0 | 63.0 |

| 4.6 | 49.0 | 51.0 |

| 4.8 | 59.0 | 41.0 |

| 5.0 | 70.0 | 30.0 |

| 5.2 | 79.0 | 21.0 |

| 5.4 | 86.0 | 14.0 |

| 5.6 | 91.0 | 9.0 |

Table 1: Preparation of Acetate Buffers at Various pH Values.

Logical Workflow for Buffer Preparation

The Pivotal Role of Sodium Acetate in Nucleic Acid Precipitation

The ability to isolate and purify DNA and RNA was a cornerstone of the molecular biology revolution. Sodium acetate, in conjunction with ethanol, became a standard and essential reagent for the precipitation of nucleic acids from aqueous solutions.

Historical Context

The use of ethanol to precipitate DNA has been a fundamental technique for decades. The addition of salt is crucial to neutralize the negative charges of the phosphate backbone of nucleic acids, thereby reducing their solubility in the presence of ethanol and causing them to precipitate out of solution. While various salts can be used, sodium acetate gained widespread popularity due to its efficiency and the solubility of excess salt in the subsequent ethanol washes. The standard protocol using a final concentration of 0.3 M sodium acetate at a slightly acidic pH of 5.2 became a ubiquitous step in molecular biology workflows.

Experimental Protocol: Historical Method for DNA Precipitation

This protocol outlines the classical steps for precipitating DNA from an aqueous solution.

Materials:

-

DNA solution

-

3 M Sodium acetate, pH 5.2

-

Ice-cold 95-100% ethanol

-

70% ethanol

-

Microcentrifuge

Procedure:

-

To the aqueous DNA solution, add 1/10th volume of 3 M sodium acetate, pH 5.2. Mix gently by inverting the tube.

-

Add 2 to 2.5 volumes of ice-cold 95-100% ethanol. Mix by inverting the tube until the DNA precipitates, which may be visible as a white, thread-like substance.

-

Incubate the mixture at -20°C for at least 30 minutes to several hours to facilitate precipitation, especially for low concentrations of DNA.

-

Centrifuge the sample at high speed (e.g., 10,000 - 14,000 x g) for 15-30 minutes at 4°C to pellet the DNA.

-

Carefully decant the supernatant without disturbing the DNA pellet.

-

Wash the pellet by adding 1 mL of 70% ethanol. This step removes excess salt.

-

Centrifuge the sample for 5-10 minutes at 4°C.

-

Carefully decant the 70% ethanol.

-

Air-dry the pellet for 10-15 minutes to remove residual ethanol. Do not over-dry, as this can make the DNA difficult to redissolve.

-

Resuspend the DNA pellet in an appropriate volume of sterile water or a suitable buffer (e.g., TE buffer).

Quantitative Data: Comparison of Precipitating Salts

While sodium acetate became the standard, other salts were also used. The following table provides a historical comparison of the final concentrations of commonly used salts for nucleic acid precipitation.

| Salt | Stock Concentration | Final Concentration |

| Sodium Acetate | 3 M, pH 5.2 | 0.3 M |

| Ammonium Acetate | 7.5 M | 2.0 - 2.5 M |

| Sodium Chloride | 5 M | 0.2 M |

| Lithium Chloride | 8 M | 0.8 M |

Table 2: Commonly used salts and their final concentrations for nucleic acid precipitation.

Experimental Workflow for DNA Precipitation

Sodium Acetate in Protein Crystallization

The determination of the three-dimensional structure of proteins by X-ray crystallography has been a monumental endeavor in understanding biological function. Sodium acetate has historically been employed as both a buffering agent and a precipitant in the crystallization of various proteins.

Historical Context

Protein crystallization is a process of slowly inducing the precipitation of a protein from a solution to form a well-ordered crystal lattice. This is often achieved by systematically varying parameters such as pH, temperature, and the concentration of precipitants. Sodium acetate found its place in crystallization screens due to its ability to act as a buffer in the acidic range and as a salt that can promote precipitation through "salting out" effects. One of the most classic and well-studied examples is the crystallization of hen egg-white lysozyme.

Experimental Protocol: Historical Method for Lysozyme Crystallization (Hanging Drop Vapor Diffusion)

This protocol is a generalized historical method for crystallizing lysozyme.

Materials:

-

Lyophilized hen egg-white lysozyme

-

0.1 M Sodium acetate buffer, pH 4.7

-

Sodium chloride (precipitant)

-

Crystallization plates and cover slips

-

Microscope

Procedure:

-

Prepare Protein Solution: Dissolve lyophilized lysozyme in 0.1 M sodium acetate buffer (pH 4.7) to a final concentration of 20-50 mg/mL.

-

Prepare Reservoir Solution: Prepare a series of reservoir solutions containing 0.1 M sodium acetate buffer (pH 4.7) with varying concentrations of sodium chloride (e.g., 0.5 M, 0.8 M, 1.0 M).

-

Set up Hanging Drop:

-

Pipette 1 µL of the protein solution onto a siliconized cover slip.

-

Pipette 1 µL of a reservoir solution onto the same cover slip, adjacent to the protein drop, and gently mix by aspirating and dispensing.

-

Invert the cover slip and place it over the corresponding well of the crystallization plate, which contains 500 µL of the same reservoir solution. Seal the well with vacuum grease.

-

-

Incubation and Observation: Incubate the crystallization plate at a constant temperature (e.g., 18-22°C). Observe the drops periodically under a microscope for the formation of crystals over several days to weeks.

Quantitative Data: Crystallization Conditions for Hen Egg-White Lysozyme

The following table summarizes typical historical conditions for the crystallization of lysozyme using sodium acetate.

| Component | Concentration Range | Role |

| Hen Egg-White Lysozyme | 20 - 50 mg/mL | Protein |

| Sodium Acetate Buffer | 0.05 - 0.2 M | Buffer |

| pH | 4.2 - 4.8 | pH control |

| Sodium Chloride | 0.5 - 1.2 M | Precipitant |

| Temperature | 18 - 22 °C | Incubation Condition |

Table 3: Typical historical crystallization conditions for hen egg-white lysozyme.

Logical Relationship in Vapor Diffusion Crystallization

Sodium Acetate in Early Electrophoresis Techniques

Electrophoresis, the separation of charged molecules in an electric field, has been a fundamental analytical technique in biochemistry and molecular biology. Sodium acetate has played a role as a component of buffer systems in early forms of electrophoresis, such as paper and cellulose acetate electrophoresis.

Historical Context

In the mid-20th century, before the widespread adoption of polyacrylamide and agarose gel electrophoresis, paper and cellulose acetate were common support media for separating proteins, particularly serum proteins for clinical diagnosis. The choice of buffer was critical for establishing the charge of the proteins and for conducting the electric current. Acetate buffers were used for separations requiring a slightly acidic pH.

Experimental Protocol: General Steps for Cellulose Acetate Electrophoresis

This is a generalized protocol illustrating the historical use of acetate buffers in cellulose acetate electrophoresis.

Materials:

-

Cellulose acetate strips

-

Electrophoresis tank and power supply

-

Acetate buffer (e.g., 0.05 M, pH 5.0)

-

Protein sample (e.g., serum)

-

Staining and destaining solutions

Procedure:

-

Prepare the System: Fill the electrophoresis tank with the acetate buffer. Soak the cellulose acetate strips in the same buffer until they are fully saturated.

-

Sample Application: Gently blot the saturated cellulose acetate strip to remove excess buffer. Apply a small amount of the protein sample as a narrow band across the strip.

-

Electrophoresis: Place the strip in the electrophoresis chamber, ensuring that the ends of the strip are in contact with the buffer in the reservoirs. Apply a constant voltage or current for a specified period.

-

Staining: After electrophoresis, immerse the strip in a protein stain (e.g., Ponceau S) for a set time.

-

Destaining: Wash the strip in a destaining solution (e.g., dilute acetic acid) to remove the background stain, leaving only the stained protein bands visible.

-

Analysis: The separated protein bands can then be visually inspected or quantified using a densitometer.

Quantitative Data: Buffer Composition for Electrophoresis

The composition of the buffer would be prepared according to tables similar to Table 1, depending on the desired pH for the separation. The ionic strength of the buffer was also a key parameter, typically in the range of 0.05 to 0.1 M.

Experimental Workflow for Cellulose Acetate Electrophoresis

Conclusion

From the foundational work in enzymology requiring stable pH environments to the revolutionary techniques of molecular biology for isolating the very blueprint of life, sodium acetate has been an indispensable tool in the scientific arsenal. Its historical applications in buffering, nucleic acid precipitation, protein crystallization, and electrophoresis highlight its fundamental importance in the advancement of our understanding of biological systems. While modern research has introduced a wider array of specialized reagents, the principles behind the use of sodium acetate remain relevant, and its historical significance is a testament to the enduring power of fundamental chemical principles in scientific discovery.

safety precautions and handling of glacial acetic acid for pH adjustment

An In-depth Technical Guide to the Safe Handling of Glacial Acetic Acid for pH Adjustment

For Researchers, Scientists, and Drug Development Professionals